REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1>CN(C=O)C.CCOC(C)=O>[Si:10]([O:1][CH2:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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OCC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
858 mg
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Type
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CUSTOM
|
Details
|
the reaction was stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
washed with H2O (2x) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil Flash chromatography (EtOAC)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CC(NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |